molecular formula C12H14FNOS B14029499 (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14029499
M. Wt: 239.31 g/mol
InChI Key: ATNGCWZMMRNSTD-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone (CAS: 1249275-55-5) is a thiomorpholine-containing aromatic ketone with the molecular formula C₁₂H₁₄FNOS and a molecular weight of 239.31 g/mol. Key physicochemical properties include a predicted boiling point of 407.8 ± 45.0 °C, density of 1.230 ± 0.06 g/cm³, and a pKa of -1.62 ± 0.20, indicating weak acidity . The compound features a 2-fluoro-5-methylphenyl group attached to a thiomorpholino moiety, which introduces sulfur into the heterocyclic ring, influencing electronic and steric properties.

Properties

Molecular Formula

C12H14FNOS

Molecular Weight

239.31 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ATNGCWZMMRNSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCSCC2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

A classical method involves the Friedel-Crafts acylation of a 2-fluoro-5-methylphenyl derivative with an acyl halide or acid anhydride in the presence of anhydrous aluminum chloride as a catalyst. This reaction facilitates the formation of the methanone linkage on the aromatic ring.

  • Reaction conditions: Anhydrous AlCl3 catalyst, dichloromethane solvent, low to moderate temperature (0 °C to room temperature)
  • Mechanism: Electrophilic aromatic substitution where the acyl chloride reacts with the aromatic ring to form the ketone intermediate
  • Example: In related syntheses, 5-iodo-2-methylbenzoic acid is converted to its acyl chloride with thionyl chloride, then reacted under Friedel-Crafts conditions to form substituted thiophene ketones, a concept translatable to phenyl thiomorpholino ketones.

Thiomorpholine Incorporation

Thiomorpholine is introduced via nucleophilic substitution or condensation with the ketone intermediate. This step often involves:

  • Reacting the ketone intermediate with thiomorpholine in an aprotic solvent such as dichloromethane or ethanol
  • Use of bases like triethylamine or N,N-diisopropylethylamine to facilitate the reaction
  • Cooling the reaction mixture initially (0 °C) followed by warming to room temperature to complete the reaction

Example procedure:

  • A mixture of the ketone intermediate and thiomorpholine is stirred in dichloromethane at 0 °C for 45 minutes, then allowed to warm to room temperature.
  • The reaction mixture is worked up by extraction with ethyl acetate and aqueous sodium chloride, dried over magnesium sulfate, filtered, and purified by flash chromatography to isolate the product.

Alternative Methods and Optimization

Other methods reported for related compounds include:

  • Use of chlorosulfonic acid and phosphorus pentoxide for activation of intermediates before thiomorpholine addition.
  • Employing continuous flow reactors for selective N-monomethylation reactions under high temperature and pressure to improve efficiency and scalability.
  • Green chemistry approaches using sulfuric acid-mediated methylation with high yields and purity.

Comparative Data Table of Preparation Methods

Preparation Step Reagents & Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
Friedel-Crafts Acylation Acyl chloride, AlCl3 Dichloromethane 0 to RT 1-2 hours Variable Requires anhydrous conditions; forms ketone intermediate
Thiomorpholine Condensation Thiomorpholine, triethylamine or DIPEA Dichloromethane 0 to RT 45 minutes High Cooling essential to control reaction; purified by flash chromatography
Suzuki Cross-Coupling Aryl boronic acid, Pd catalyst, K2CO3 Polar aprotic 60-90 1-2 hours Moderate For introduction of fluoro and methyl substituents; requires phosphine ligands
Activation with Chlorosulfonic Acid Chlorosulfonic acid, P2O5 Dichloromethane 75 Overnight Moderate Prepares activated intermediates for subsequent nucleophilic substitution
Continuous Flow N-Monomethylation 1,8-Diazabicycloundec-7-ene, DMC 1-Methylpyrrolidin-2-one 250 0.2 hours (flow) 68-82 High temperature, flow system enhances selectivity and scalability
Sulfuric Acid Methylation Sulfuric acid, paraformaldehyde Ethanol/Water 25-45 2.5 hours 92 Green chemistry approach with excellent yield and purity

Chemical Reactions Analysis

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name CAS Molecular Formula MW (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 1249275-55-5 C₁₂H₁₄FNOS 239.31 1.230 407.8 2-Fluoro, 5-methylphenyl
(3-Nitrophenyl)(thiomorpholino)methanone (13a) - C₁₁H₁₂N₂O₃S 252.29 - - 3-Nitrophenyl
Thiomorpholino(2,4,6-trichlorophenyl)methanone 2807455-41-8 C₁₁H₁₀Cl₃NOS 310.62 - - 2,4,6-Trichlorophenyl
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) - C₂₀H₂₀NO₂ 307.38 - - Cyclopropane, phenoxy, morpholino

Key Observations :

  • Molecular Weight : The trichlorophenyl derivative (310.62 g/mol) has a higher molecular weight due to chlorine atoms, while the target compound’s fluorine and methyl groups contribute to lower mass .
  • Density: The target compound’s density (1.230 g/cm³) is lower than di(1H-tetrazol-5-yl) methanone oxime (1.675 g/cm³), likely due to differences in hydrogen bonding and packing efficiency .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 13a) increase polarity, whereas bulky groups (e.g., cyclopropane in 15da) introduce steric hindrance .

Reactivity Insights :

  • The fluorine substituent in the target compound may enhance metabolic stability compared to nitro or chloro groups in analogs like 13a or 7j .

Spectroscopic and Crystallographic Data

Table 2: NMR and Crystallographic Comparisons
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Crystallographic Data
Target Compound Data not reported Data not reported Data not reported
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (13b) 8.01 (d, J = 1.5 Hz), 2.64 (s, CH₃) 168.1 (C=O), 20.3 (CH₃) Orthorhombic Pbc2₁, density 1.675 g/cm³
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(thiomorpholino)methanone (7j) 2.56 (s, CH₃), 7.32–7.40 (m, Ar-H) 169.6 (C=O), 12.4 (CH₃) Not reported

Key Observations :

  • The methyl group in 13b and 7j appears as a singlet at δ 2.64–2.56 ppm , while aromatic protons in nitro derivatives (e.g., 13b ) show downfield shifts due to electron withdrawal .
  • Crystallographic data for 13b (orthorhombic Pbc2₁) contrasts with gem-diol analogs in , which exhibit higher thermal stability (decomposition >247 °C) due to hydrogen bonding .

Biological Activity

Introduction

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone is a synthetic organosulfur compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a fluorinated aromatic ring, a thiomorpholine moiety, and a ketone functional group, positioning it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FN1O1S1\text{C}_{12}\text{H}_{14}\text{F}\text{N}_1\text{O}_1\text{S}_1

This structure includes:

  • A 2-fluoro-5-methylphenyl group, which enhances the compound's lipophilicity and potential interaction with biological targets.
  • A thiomorpholine ring that contributes to the compound's pharmacological properties.

Table 1: Structural Characteristics

ComponentDescription
Aromatic Ring2-Fluoro-5-methylphenyl
Heterocyclic MoietyThiomorpholine
Functional GroupKetone (methanone)

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.

Antimicrobial Activity

Organosulfur compounds, including those with thiomorpholine structures, are known for their antimicrobial properties. Studies suggest that this compound may inhibit certain bacterial enzymes or pathways crucial for microbial survival. For example, related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Thiomorpholine derivatives have been investigated for their ability to inhibit key proteins involved in cancer signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor in these pathways, potentially leading to reduced tumor proliferation .

Case Study: Inhibition of ATAD2

A recent study highlighted the role of thiomorpholine-containing compounds in inhibiting the ATAD2 protein, which is implicated in various cancers. The study demonstrated that modifications to the thiomorpholine group could enhance or diminish inhibitory activity against ATAD2 . This suggests that this compound may similarly affect ATAD2 or related targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding Interactions: The fluorinated aromatic ring may enhance binding affinity to target proteins due to increased hydrophobic interactions.
  • Enzyme Inhibition: The thiomorpholine moiety could interact with active sites on enzymes, disrupting their function and leading to antimicrobial or anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to either the aromatic ring or the thiomorpholine group can significantly impact biological activity. For instance, studies have shown that introducing different substituents on the aromatic ring can enhance or reduce inhibitory potency against specific targets .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved Effects
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
AnticancerATAD2 proteinReduced cell proliferation
Enzyme InhibitionVarious microbial enzymesDisruption of metabolic pathways

The compound this compound presents promising biological activities with potential applications in pharmacology. Its unique structure allows for interactions with various biological targets, making it a valuable candidate for further research in antimicrobial and anticancer therapies. Continued exploration of its mechanisms of action and optimization through structural modifications will be essential in developing effective therapeutic agents based on this compound.

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone, and how can purity be optimized?

A common approach involves the condensation of 2-fluoro-5-methylbenzoyl chloride with thiomorpholine under anhydrous conditions. This reaction typically employs a polar aprotic solvent (e.g., DMF or THF) and a base like triethylamine to neutralize HCl byproducts . To optimize purity, column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is recommended. Intermediate characterization via 1^1H/13^13C NMR and mass spectrometry (MS) ensures structural fidelity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the presence of the fluorinated aromatic ring (δ ~110–125 ppm for 19^19F NMR) and thiomorpholine protons (δ ~3.5–4.0 ppm for 1^1H NMR) .
  • MS (EI/ESI) : Verify molecular ion peaks matching the molecular formula C12H14FNO2SC_{12}H_{14}FNO_2S (exact mass: 279.07 g/mol).
  • Thermal analysis (DSC/TGA) : Assess stability under heating (decomposition temperature >200°C suggested for safe handling) .

Q. What preliminary toxicological assessments are advised for this compound?

While no specific toxicology data exist for this compound, general protocols include:

  • In vitro cytotoxicity assays (e.g., MTT assay on HEK293 or HepG2 cells) to estimate IC50_{50} values .
  • Ames test for mutagenicity screening .
  • Acute toxicity studies in rodent models (dose range: 10–100 mg/kg) with monitoring of hepatic/renal biomarkers .

Q. How can researchers ensure compound stability during storage and experimentation?

Store the compound under inert atmosphere (argon) at –20°C to prevent oxidation of the thiomorpholine moiety. For aqueous experiments, use freshly distilled solvents to avoid hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thiomorpholine and fluorinated aryl groups?

  • Analog synthesis : Replace thiomorpholine with morpholine or piperidine to evaluate sulfur’s role in target binding .
  • Fluorine substitution : Synthesize analogs with varying fluorine positions (e.g., 3-fluoro or 4-fluoro) to assess electronic effects on bioactivity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease panels) to identify key pharmacophores .

Q. What experimental strategies resolve contradictions in spectral data or unexpected reactivity?

  • Contradictory NMR peaks : Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals or confirm coupling patterns .
  • Unexpected byproducts : Employ LC-MS/MS to trace side reactions (e.g., oxidation of thiomorpholine to sulfoxide) and adjust reaction conditions (e.g., lower temperature, shorter reaction time) .

Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs or ion channels) .
  • DFT calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for reactivity studies .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • LC-HRMS : Achieve ppm-level accuracy in serum or tissue homogenates using a Q-TOF mass spectrometer .
  • Isotope dilution : Synthesize a deuterated internal standard (e.g., d4d_4-labeled analog) to correct for matrix effects .

Q. How can researchers address limitations in experimental design, such as sample degradation during long-term studies?

  • Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .
  • Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track degradation kinetics during reactions .

Q. What strategies are recommended for elucidating metabolic pathways of this compound in vivo?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation, defluorination) .
  • High-resolution mass spectrometry : Detect glutathione adducts or sulfated conjugates for phase II metabolism profiling .

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